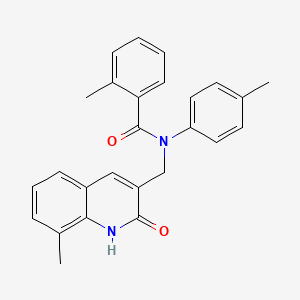
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1930s and has since been used in various fields of research, including neuroscience, cancer, and infectious diseases.
作用機序
The exact mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is not fully understood. It is believed to work by chelating metal ions such as copper and zinc, which are essential for the growth and survival of microorganisms. By chelating these metal ions, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide disrupts the normal functioning of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been extensively studied, and its properties and potential therapeutic applications are well understood.
One limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is its potential toxicity. It has been shown to have neurotoxic and hepatotoxic effects in some animal studies. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
将来の方向性
There are a number of potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide. One area of interest is the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in the treatment of infectious diseases. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new treatments for these diseases.
Another area of interest is the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's.
Finally, there is potential for the development of new derivatives of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide with improved properties and reduced toxicity. By modifying the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide, it may be possible to develop compounds with enhanced therapeutic potential and reduced toxicity.
Conclusion:
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties, as well as neuroprotective properties. While there are limitations to its use, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide remains a promising candidate for the development of new treatments for infectious and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is synthesized by the reaction of 8-hydroxyquinoline with p-toluidine in the presence of acetic anhydride. The resulting compound is then reacted with 2-methylbenzoyl chloride to form the final product. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide is relatively straightforward and can be performed on a large scale.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the treatment of infectious diseases. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-(p-tolyl)benzamide has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-11-13-22(14-12-17)28(26(30)23-10-5-4-7-18(23)2)16-21-15-20-9-6-8-19(3)24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWMRGFKNYZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-2-methyl-N-(4-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
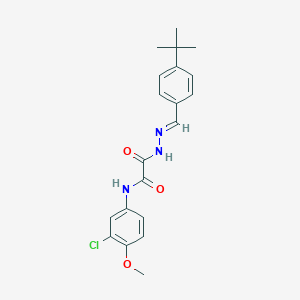


![2-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711982.png)
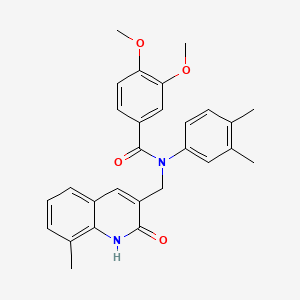
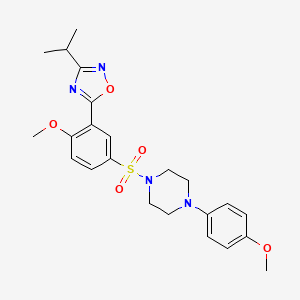
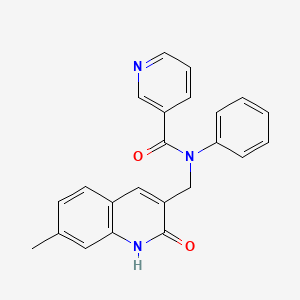
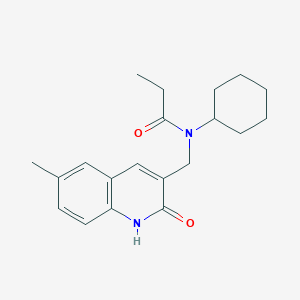
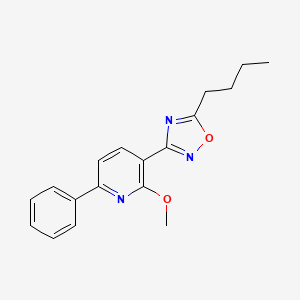
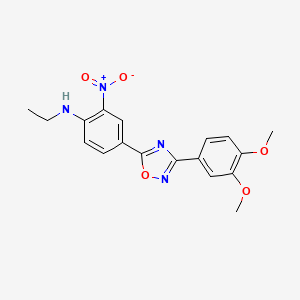

![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)